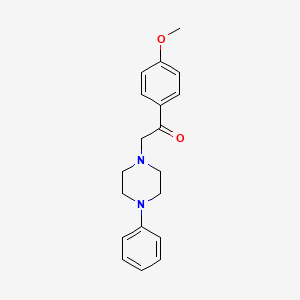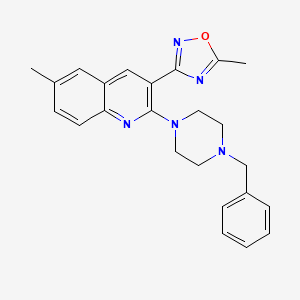
2-chloro-N-1H-indol-5-yl-5-(1H-pyrrol-1-yl)benzamide
Descripción general
Descripción
2-chloro-N-1H-indol-5-yl-5-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C19H14ClN3O and its molecular weight is 335.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.0825398 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Targeting and Anti-Cancer Potential
Strand Selective Cleavage of DNA : Research on pyrrole-imidazole polyamides, which are similar in structure to the compound , has shown their capability to bind to predetermined DNA sequences with high affinity. Such molecules have been developed to achieve strand selective cleavage of DNA, offering a pathway for the design of molecules that can specifically target genetic sequences. This precision in targeting could be beneficial in the development of anti-cancer drugs that require specific interaction with the genetic material of cancer cells to inhibit their proliferation (Chang & Dervan, 2000).
Sequence-specific Alkylation of Double-strand Human Telomere Repeat Sequence : Another study demonstrated the use of pyrrole (Py)-imidazole (Im) hairpin polyamide conjugates targeting both strands of the double-stranded region of human telomere repeat sequences. This research outlines the potential of such compounds in targeting telomeres for anticancer therapy, with specific conjugates showing significant cytotoxicity against a wide range of human cancer cell lines (Sasaki et al., 2006).
Synthesis and Structural Analysis
Synthesis and Cytotoxicity Evaluation of Novel Dimers : The creation of novel dimers of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole (seco-CBI) with pyrrole and imidazole polyamides shows a broad application in synthesizing compounds with potential anticancer activity. These studies not only contribute to the development of new therapeutic agents but also enhance our understanding of molecular design principles for drug development (Kumar & Lown, 2003).
Asymmetric Chlorocyclization for Fused Indolines : Research into the asymmetric chlorocyclization of indole-3-yl-benzamides, which are structurally related to the compound , has been shown to yield fused indolines with high enantioselectivity. This method demonstrates the utility of such compounds in constructing complex molecular architectures that could have applications in pharmaceutical development (Yin & You, 2014).
Propiedades
IUPAC Name |
2-chloro-N-(1H-indol-5-yl)-5-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-17-5-4-15(23-9-1-2-10-23)12-16(17)19(24)22-14-3-6-18-13(11-14)7-8-21-18/h1-12,21H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNZDVNYCLOJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((1H-benzo[d]imidazol-2-yl)methyl)-5-ethyl-1,2,4-oxadiazole](/img/structure/B4505648.png)
![(4-Methylpiperazin-1-yl)[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone](/img/structure/B4505650.png)
![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4505657.png)




![7,8-dimethyl-2-({4-[2-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-4H-chromen-4-one](/img/structure/B4505709.png)
![N-{3-[(4-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4505721.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B4505732.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4505733.png)
![4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide](/img/structure/B4505734.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B4505746.png)
![7-(3-bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4505750.png)
